molecular formula C21H20ClN3O2 B11620452 (5Z)-3-(2-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

(5Z)-3-(2-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11620452
M. Wt: 381.9 g/mol
InChI Key: YFXRZDLTLYEHBE-UYRXBGFRSA-N
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Description

(5Z)-3-[(2-CHLOROPHENYL)METHYL]-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidinyl group, and an imidazolidine-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(2-CHLOROPHENYL)METHYL]-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazolidine-dione core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[(2-CHLOROPHENYL)METHYL]-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

(5Z)-3-[(2-CHLOROPHENYL)METHYL]-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-3-[(2-CHLOROPHENYL)METHYL]-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This can result in the inhibition of cell proliferation, induction of apoptosis, or other cellular effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-[(2-CHLOROPHENYL)METHYL]-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H20ClN3O2/c22-18-6-2-1-5-16(18)14-25-20(26)19(23-21(25)27)13-15-7-9-17(10-8-15)24-11-3-4-12-24/h1-2,5-10,13H,3-4,11-12,14H2,(H,23,27)/b19-13-

InChI Key

YFXRZDLTLYEHBE-UYRXBGFRSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl

Origin of Product

United States

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